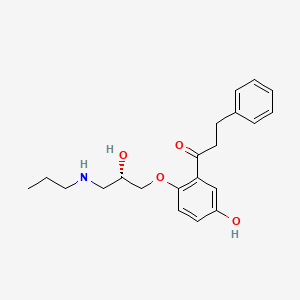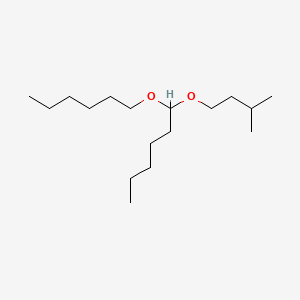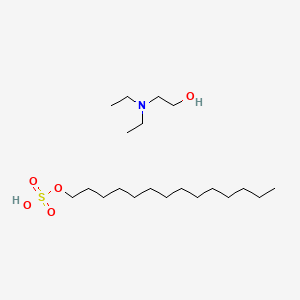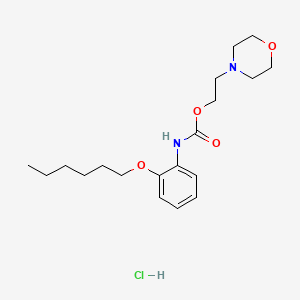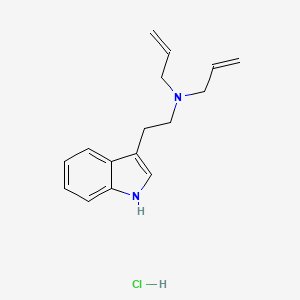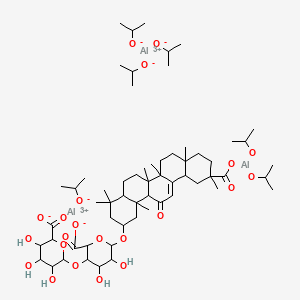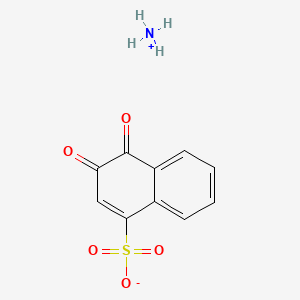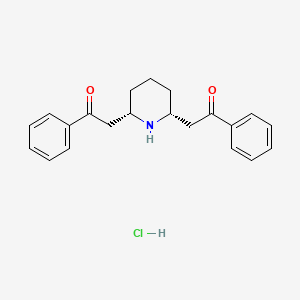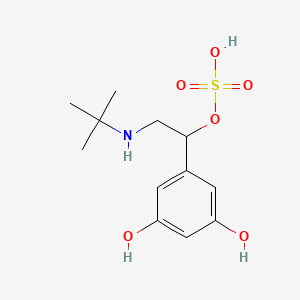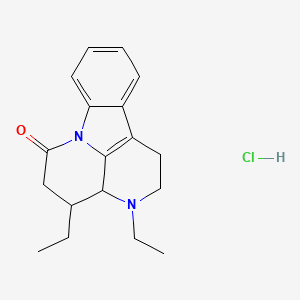
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride is a complex organic compound with a unique structure It belongs to the class of indole derivatives, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. The racemic mixtures of the two epimers of this compound have been prepared and separated by crystallization of one of the synthesis intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms of the compound.
Applications De Recherche Scientifique
3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Diethyl-2,3,3a,4,5,6-hexahydro-6-oxo-1H-indolo(3,2,1-de)(1,5)naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets are not well-defined, but it is believed to interact with enzymes and receptors involved in various biological processes. This interaction can lead to modulation of cellular activities, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Diethyl-1,2,3,3a,4,5-hexahydro-canthinone-6
- Indole derivatives with similar structures
Propriétés
Numéro CAS |
94831-77-3 |
|---|---|
Formule moléculaire |
C18H23ClN2O |
Poids moléculaire |
318.8 g/mol |
Nom IUPAC |
4,6-diethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one;hydrochloride |
InChI |
InChI=1S/C18H22N2O.ClH/c1-3-12-11-16(21)20-15-8-6-5-7-13(15)14-9-10-19(4-2)17(12)18(14)20;/h5-8,12,17H,3-4,9-11H2,1-2H3;1H |
Clé InChI |
ZVDYRMKTRHTVAG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=O)N2C3=CC=CC=C3C4=C2C1N(CC4)CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


